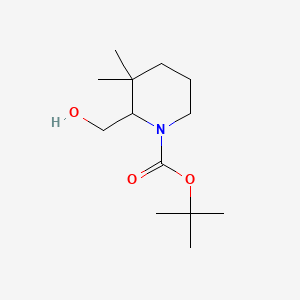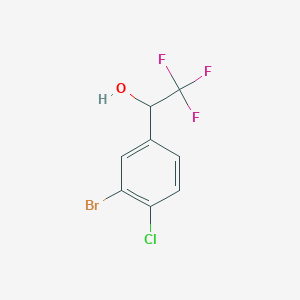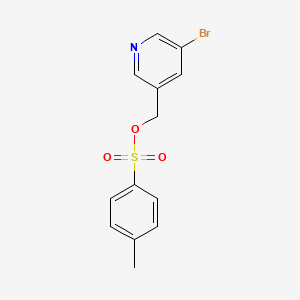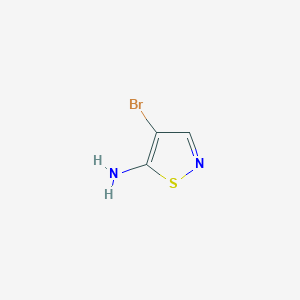![molecular formula C10H9ClO2 B15314828 2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]prop-2-enoic acid typically involves the reaction of 2-chlorobenzyl chloride with acrylic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the acrylic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of the acrylic acid, making it a better nucleophile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Bromophenyl)methyl]prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(2-Fluorophenyl)methyl]prop-2-enoic acid: Contains a fluorine atom instead of chlorine.
2-[(2-Methylphenyl)methyl]prop-2-enoic acid: Has a methyl group instead of chlorine.
Uniqueness
2-[(2-Chlorophenyl)methyl]prop-2-enoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile for different applications.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2,(H,12,13) |
Clé InChI |
XFBUFGNMWPTEEP-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)







![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)



![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
